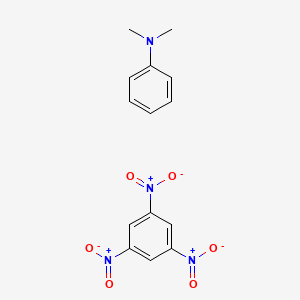

N,N-dimethylaniline;1,3,5-trinitrobenzene

説明

N,N-dimethylaniline: is an organic chemical compound, a substituted derivative of aniline. It is a tertiary amine, featuring a dimethylamino group attached to a phenyl group. This oily liquid is colorless when pure, but commercial samples are often yellow. It is an important precursor to dyes such as crystal violet . 1,3,5-trinitrobenzene is one of three isomers of trinitrobenzene with the formula C6H3(NO2)3. A pale yellow solid, the compound is highly explosive .

特性

CAS番号 |

900-56-1 |

|---|---|

分子式 |

C14H14N4O6 |

分子量 |

334.28 g/mol |

IUPAC名 |

N,N-dimethylaniline;1,3,5-trinitrobenzene |

InChI |

InChI=1S/C8H11N.C6H3N3O6/c1-9(2)8-6-4-3-5-7-8;10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h3-7H,1-2H3;1-3H |

InChIキー |

NEDMFSGKTVIROO-UHFFFAOYSA-N |

正規SMILES |

CN(C)C1=CC=CC=C1.C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

製品の起源 |

United States |

準備方法

N,N-dimethylaniline: was first reported in 1850 by the German chemist A. W. Hofmann, who prepared it by heating aniline and iodomethane . Industrially, it is produced by alkylation of aniline with methanol in the presence of an acid catalyst . Similarly, it is also prepared using dimethyl ether as the methylating agent .

1,3,5-trinitrobenzene: is produced by decarboxylation of 2,4,6-trinitrobenzoic acid . It forms charge-transfer complexes with electron-rich arenes and can be reduced to 1,3,5-triaminobenzene, a precursor to phloroglucinol .

化学反応の分析

N,N-dimethylaniline: undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles. For example, it is nitrated to produce tetryl, a derivative with four nitro groups which was once used as an explosive . It is lithiated with butyllithium and methylating agents attack the amine to give the quaternary ammonium salt .

1,3,5-trinitrobenzene: forms charge-transfer complexes with electron-rich arenes. Reduction of 1,3,5-trinitrobenzene gives 1,3,5-triaminobenzene .

科学的研究の応用

N,N-dimethylaniline: is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . It serves as a promoter in the curing of polyester and vinyl ester resins and is also used as a precursor to other organic compounds . A study of the in vitro metabolism of N,N-dimethylaniline using guinea pig and rabbit preparations has confirmed N-demethylation and N-oxidation as metabolic pathways, and has also established ring hydroxylation as a metabolic route .

1,3,5-trinitrobenzene: is primarily used as a high explosive compound for commercial mining and military applications. It has also been used as a narrow-range pH indicator, an agent to vulcanize natural rubber, and a mediating agent to mediate the synthesis of other explosive compounds .

作用機序

The mechanism of action for N,N-dimethylaniline involves its role as a tertiary amine, which allows it to participate in various chemical reactions, including alkylation and nitration . The molecular targets and pathways involved include its interaction with electrophiles and its role in the formation of quaternary ammonium salts .

1,3,5-trinitrobenzene: exerts its effects through its highly explosive nature, which is due to the presence of three nitro groups attached to the benzene ring. These nitro groups make the compound highly reactive and capable of forming charge-transfer complexes with electron-rich arenes .

類似化合物との比較

N,N-dimethylaniline: can be compared to other substituted anilines such as diethylaniline and dimethylphenylamine. These compounds share similar chemical properties but differ in their specific applications and reactivity .

1,3,5-trinitrobenzene: can be compared to other nitrobenzenes such as 1,2,3-trinitrobenzene and 2,4,6-trinitrotoluene (TNT). While all these compounds are highly explosive, 1,3,5-trinitrobenzene is more explosive than TNT but more expensive .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。